molecular formula C14H12N6O4S B2659535 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905780-69-0

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No. B2659535
M. Wt: 360.35
InChI Key: KSZUQNARTZOBCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The antiexudative activity of the newly synthesized compounds was studied on the model of formalin edema in rats .

Scientific Research Applications

Synthesis and Energetic Material Application

Researchers have focused on synthesizing compounds with energetic properties, utilizing structures that include the 1,2,4-triazol moiety. For instance, the synthesis of energetic compounds containing azoxy moieties demonstrates the creation of new explosives with good thermal stability and high enthalpy of formation, suggesting potential applications in energetic materials (Gulyaev et al., 2021).

Antiexudative Activity

Research into the antiexudative properties of pyrolin derivatives, including compounds with the 1,2,4-triazol framework, has shown promising results. The synthesis of these derivatives and their evaluation in in-vivo models have highlighted significant antiexudative effects, outperforming reference drugs in some cases. This indicates potential pharmaceutical applications, especially in treating conditions associated with inflammation and edema (Chalenko et al., 2019).

Antimicrobial Screening

Another area of research has been the antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds, synthesized through various chemical reactions, have been tested for in-vitro antibacterial and antifungal activity. The results from these screenings suggest that certain derivatives possess promising antimicrobial properties, which could be further explored for developing new antibacterial and antifungal agents (MahyavanshiJyotindra et al., 2011).

Insensitive Energetic Materials

The compound's structure has also been investigated for its application in insensitive energetic materials. Research on derivatives combining the 1,2,4-oxadiazole and furazan rings has yielded materials with moderate thermal stabilities and insensitivity towards impact and friction. Such characteristics are desirable for the development of safer explosive and propellant components, highlighting the compound's relevance in materials science (Yu et al., 2017).

Future Directions

The future directions for this compound could involve further studies to confirm its potential as a non-steroidal anti-inflammatory drug (NSAID). More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy .

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4S/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZUQNARTZOBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

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